Griseofulvin

Description

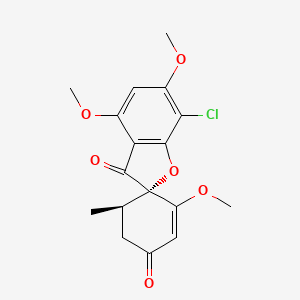

Structure

3D Structure

Properties

IUPAC Name |

(2S,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-RBHXEPJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020674 | |

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Griseofulvin appears as white to pale cream-colored crystalline powder. Odorless or almost odorless. Tasteless. Sublimes without decomposition at 410 °F. (NTP, 1992), Solid | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN N,N-DIMETHYLFORMAMIDE @ 25 °C: 12-14 G/100 ML; SLIGHTLY SOL IN ETHANOL, CHLOROFORM, METHANOL, ACETIC ACID, ACETONE, BENZENE, & ETHYL ACETATE; PRACTICALLY INSOL IN WATER & PETROLEUM ETHER, 5.04e-02 g/L | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

STOUT OCTAHEDRA OR RHOMBS FROM BENZENE, WHITE TO CREAMY POWDER, COLORLESS CRYSTALLINE SOLID | |

CAS No. |

126-07-8, 2884-22-2 | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(1′R,6′S)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2884-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Griseofulvin [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | griseofulvin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Griseofulvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Griseofulvin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32HRV3E3D5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

428 °F (NTP, 1992), 220 °C | |

| Record name | GRISEOFULVIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20442 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Griseofulvin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GRISEOFULVIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1722 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Griseofulvin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014544 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Production of Griseofulvin from Penicillium griseofulvum

Abstract

This technical guide provides an in-depth exploration of the antifungal agent griseofulvin, from its seminal discovery in Penicillium griseofulvum to the intricacies of its biosynthesis, industrial-scale fermentation, and downstream purification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern technical protocols. We will dissect the causality behind experimental choices, from media composition in fermentation to the selection of solvents in extraction, providing a robust, self-validating framework for understanding and replicating the production of this vital therapeutic. The guide further elucidates this compound's unique mechanism of action and details the analytical methods required for its characterization, ensuring a comprehensive understanding grounded in authoritative scientific principles.

The Genesis of an Antifungal Pioneer: Historical Context and Discovery

The story of this compound is a testament to the power of natural product discovery in medicine.[1] Its journey began in 1939 when Raistrick and his colleagues first isolated the compound from the soil fungus Penicillium griseofulvum.[2][3][4] Initially, its potential was explored in agriculture, where it showed promise in treating fungal diseases in plants.[3] It wasn't until the late 1950s that its profound efficacy in treating animal and human mycoses was realized, marking its transition into a cornerstone of antifungal therapy.[3]

This compound was one of the first orally administered antibiotics effective against dermatophytoses (ringworm), including fungal infections of the skin, hair, and nails.[1][2] This discovery was pivotal, offering a systemic treatment for infections that were previously managed with topical agents of limited success. The producing organism, P. griseofulvum, belongs to the same genus as the source of penicillin, highlighting the rich biosynthetic potential of these fungi. While P. griseofulvum is the primary producer, other species such as Penicillium patulum and Penicillium janczewskii are also known to synthesize the compound.[5][6]

The Molecular Blueprint: Biosynthesis of this compound

Understanding the biosynthetic pathway of a natural product is fundamental to optimizing its production. This compound is a complex polyketide, and its synthesis is a multi-step enzymatic process encoded by the this compound (gsf) gene cluster.[7] The pathway demonstrates remarkable enzymatic precision, from the formation of the carbon skeleton to the final tailoring reactions.

The key steps are as follows:

-

Polyketide Chain Formation: The process is initiated by a non-reducing polyketide synthase (NR-PKS), encoded by the gsfA gene. This enzyme iteratively adds six malonyl-CoA units to an acyl-CoA starter, forming a 14-carbon poly-β-keto chain.[2][7]

-

Cyclization/Aromatization: The linear chain undergoes a series of Claisen and aldol condensations, catalyzed by a cyclase/aromatase, to form the characteristic benzophenone intermediate.[2]

-

Methylation: The benzophenone intermediate is methylated twice by S-adenosyl methionine (SAM), yielding griseophenone C.[2]

-

Halogenation: A crucial chlorination step is performed by a halogenase, encoded by the gsfI gene, to produce griseophenone B.[8] This step is vital for the compound's biological activity.

-

Spirocycle Formation: The defining structural feature of this compound, the grisan spiro-center, is formed through phenolic oxidation and subsequent stereospecific radical coupling, creating a tetrahydrofuranone species.[2]

-

Final Tailoring: The grisan skeleton is O-methylated by SAM to generate dehydrothis compound. In the final step, a stereoselective reduction of an olefin by NADPH yields the active this compound molecule.[2]

The regulation of this pathway is complex, involving pathway-specific transcription factors like GsfR1, which can act as both a positive and negative regulator depending on environmental cues such as carbon and nitrogen availability.[9][10]

Caption: The biosynthetic pathway of this compound from precursor molecules.

Industrial Production: A Step-by-Step Fermentation Protocol

The commercial production of this compound relies on large-scale submerged fermentation, a method chosen for its scalability and efficiency over older surface fermentation techniques.[5][6] The process begins with the careful selection and cultivation of a high-yield strain of P. griseofulvum.

Inoculum Preparation

The objective here is to generate a dense, metabolically active seed culture to inoculate the production fermenter, thereby minimizing lag phase and maximizing productivity.

-

Strain Activation: A pure culture of P. griseofulvum is transferred from a cryopreserved stock to a solid agar slant (e.g., Czapek-Dox agar) and incubated for 7-10 days to promote robust sporulation.

-

Seed Culture: Spores are harvested and inoculated into a liquid seed medium in a shake flask. This medium is rich in readily available nutrients to encourage rapid biomass accumulation.

-

Incubation: The seed culture is incubated on a rotary shaker for 2-4 days. This ensures adequate aeration and prevents cell clumping.[11]

-

Scale-Up: The primary seed culture is then transferred to a larger seed tank (a small-scale fermenter) to further increase the biomass before introduction into the main production vessel.[5]

Production Fermentation

This is the core stage where the fungus synthesizes and secretes this compound into the fermentation broth.[5] The environmental and nutritional parameters are tightly controlled to maximize yield.

| Parameter | Optimal Range | Rationale |

| Temperature | 25–28°C | Balances optimal enzymatic activity for biosynthesis with fungal growth rate. |

| pH | 6.0–7.2 | Maintained to ensure the stability of the producing enzymes and the final product.[5][12] |

| Aeration | Moderate | This compound biosynthesis is an aerobic process; sufficient dissolved oxygen is critical.[5] |

| Fermentation Time | 5–7 days | Duration is optimized to capture the peak of secondary metabolite production, which occurs after the primary growth phase.[5] |

| Table 1: Optimized parameters for submerged fermentation of this compound. |

| Component | Example(s) | Function |

| Carbon Source | Glucose, Sucrose, Starch | Provides energy and the carbon backbone for biosynthesis. |

| Nitrogen Source | Corn Steep Liquor, Peptone, Ammonium Salts | Essential for the synthesis of amino acids, proteins, and enzymes. |

| Inorganic Salts | Phosphates, Sulfates, Magnesium | Act as cofactors for enzymes and contribute to osmotic balance. |

| Table 2: Typical composition of fermentation media for this compound production.[5] |

Downstream Processing: From Broth to Pure Compound

Once fermentation is complete, the challenge shifts to efficiently isolating and purifying this compound from a complex mixture of broth and fungal biomass.

Protocol for Extraction and Purification

-

Pre-Treatment (Optional): The fermentation broth may be heated to 60-80°C for a short period (10-30 minutes).[12] This step coagulates cellular material, significantly improving the efficiency of the subsequent filtration step.

-

Filtration: The fungal mycelium is separated from the liquid broth using a rotary drum filter or similar large-scale filtration system.[5][12] this compound is present in both the mycelium and the broth, so both fractions are processed.

-

Solvent Extraction: The filtered mycelium and broth are extracted with a suitable organic solvent. Methylene chloride, chloroform, or butanol are effective choices due to their favorable partition coefficients for this compound.[5][13][14] This step selectively transfers this compound from the aqueous/solid phase into the organic phase.

-

Concentration: The solvent, now containing the crude this compound, is evaporated under a vacuum. This is a critical step to reduce the volume and concentrate the product without using excessive heat that could cause degradation.[5]

-

Crystallization and Purification: The concentrated crude extract is purified through recrystallization. The crude solid is dissolved in a minimal amount of a suitable solvent (e.g., acetone or methanol) and then allowed to cool slowly, or an anti-solvent is added, causing the highly pure this compound to crystallize out of the solution.[5][13] The resulting crystals are separated by centrifugation and dried. Further purification can be achieved using chromatography if necessary.

Caption: Experimental workflow for this compound production and purification.

Analytical Characterization and Quality Control

Verifying the identity, purity, and quantity of the final product is a non-negotiable step in drug development. A variety of analytical techniques are employed for the characterization of this compound.[15]

| Technique | Principle & Application |

| Spectrophotometry (UV-Vis) | Measures the absorbance of UV light at a specific wavelength (approx. 290-294 nm).[16] Used for rapid quantification in dissolution and release studies. |

| High-Performance Liquid Chromatography (HPLC) | Separates this compound from impurities on a reversed-phase column (e.g., C18).[17] It is the gold standard for purity assessment and accurate quantification in complex matrices like plasma.[17][18] |

| Thin-Layer Chromatography (TLC) | A simple, rapid method for qualitative analysis and monitoring the progress of purification by comparing the Rf value to a standard.[11][18] |

| Mass Spectrometry (MS) | Often coupled with LC (LC-MS), it provides definitive structural confirmation by measuring the mass-to-charge ratio of the molecule and its fragments.[17] |

| Infrared (IR) Spectroscopy | Identifies the compound based on the characteristic vibrations of its functional groups, providing a molecular "fingerprint".[19] |

| Table 3: Key analytical techniques for the characterization of this compound. |

Mechanism of Action: A Unique Antifungal Strategy

This compound's clinical success is rooted in its highly specific mechanism of action against dermatophytes. It is fungistatic, meaning it inhibits fungal growth rather than killing the fungus directly.[20]

The primary mechanism involves the disruption of fungal mitosis.[1][21]

-

Binding to Tubulin: this compound enters the fungal cell and binds specifically to tubulin, the protein subunit that polymerizes to form microtubules.[2][22]

-

Inhibition of Mitotic Spindle: This binding disrupts the assembly and function of microtubules, which are essential components of the mitotic spindle.[21][22] Without a functional spindle, chromosomes cannot be segregated correctly during cell division.

-

Metaphase Arrest: The fungal cell is arrested in the metaphase stage of mitosis, preventing cell division and halting the proliferation of the fungus.[20]

A key aspect of its therapeutic profile is its unique pharmacokinetics. When taken orally, this compound is absorbed and preferentially deposited in keratin precursor cells.[2][20] As these cells differentiate and form new skin, hair, or nails, they incorporate the drug, making the new keratinized tissue resistant to fungal invasion.[1][2] This allows the body to effectively "outgrow" the infection. This targeted action explains its high efficacy against dermatophytes like Trichophyton and Microsporum species and its lack of activity against other fungi such as Candida or bacteria.[1][20]

Caption: Mechanism of action of this compound in a fungal cell.

Conclusion

This compound stands as a landmark molecule in the history of chemotherapy. Its discovery from Penicillium griseofulvum not only provided a much-needed treatment for widespread dermatophyte infections but also paved the way for future exploration of fungi as a source of novel therapeutics. The processes outlined in this guide—from fermentation and extraction to purification and analysis—represent a fusion of microbiology, biochemistry, and chemical engineering. For today's scientists, the story of this compound serves as a powerful case study in natural product development, demonstrating that a deep understanding of a molecule's biosynthesis and mechanism of action is paramount to harnessing its full therapeutic potential.

References

- Vertex AI Search. (2025). This compound As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.).

- Wikipedia. (n.d.). This compound.

- Patsnap Synapse. (2024).

- Dr.Oracle. (2025).

- Molecule Vision. (n.d.). Understanding this compound: A Deep Dive into Its Antifungal Mechanisms.

- Taylor & Francis. (n.d.). This compound – Knowledge and References.

- SNS Courseware. (n.d.). Production of this compound.

- J-Stage. (2020). Production of this compound by Some Strains of the Genus Penicillum.

- Slideshare. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Analytical techniques for this compound | Request PDF.

- PubMed. (2004). Solid-state fermentation for production of this compound on rice bran using Penicillium griseofulvum.

- Slideshare. (n.d.).

- PubMed. (2020).

- Taylor & Francis. (n.d.). Penicillium griseofulvum – Knowledge and References.

- National Institutes of Health (NIH). (n.d.). Conservation of this compound genes in the gsf gene cluster among fungal genomes.

- ResearchGate. (n.d.).

- Semantic Scholar. (2000). Analytical techniques for this compound.

- International Journal of Applied Research. (2016). Production of this compound from marine fungi Penicillium fellutanum.

- National Institutes of Health (NIH). (n.d.).

- PubMed Central (PMC). (2022). This compound: An Updated Overview of Old and Current Knowledge.

- National Institutes of Health (NIH). (n.d.). Preparation and Microstructural Characterization of this compound Microemulsions Using Different Experimental Methods: SAXS and DSC.

- Journal of Young Pharmacists. (n.d.). Bioanalytical Method Development and Validation of this compound Nanoparticles using RP-HPLC.

- Google Patents. (n.d.).

- Google Patents. (n.d.). US3616247A - Production of this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. snscourseware.org [snscourseware.org]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. Conservation of this compound genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. allresearchjournal.com [allresearchjournal.com]

- 12. This compound Production by fermentation | PDF [slideshare.net]

- 13. US3160640A - Method of extracting this compound from mycelium and native solution - Google Patents [patents.google.com]

- 14. US3616247A - Production of this compound - Google Patents [patents.google.com]

- 15. Analytical techniques for this compound | Semantic Scholar [semanticscholar.org]

- 16. Preparation and Microstructural Characterization of this compound Microemulsions Using Different Experimental Methods: SAXS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development and Validation of a HPLC Method to Determine this compound in Rat Plasma: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. droracle.ai [droracle.ai]

- 21. nbinno.com [nbinno.com]

- 22. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to the Elucidation of the Griseofulvin Biosynthetic Pathway

Foreword for the Modern Researcher

Griseofulvin, a compound that has been a cornerstone of antifungal therapy for decades, represents more than just a successful therapeutic agent; it is a masterclass in the elegant complexity of fungal secondary metabolism.[1][2][3] Its unique spirocyclic grisan scaffold, a feature critical to its biological activity, does not arise by chance but is the product of a precisely orchestrated enzymatic assembly line.[2][4][5][6] The elucidation of its biosynthetic pathway is a landmark achievement, showcasing the power of integrating classical biochemistry with modern genetics and analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of facts to explore the causality behind the experimental choices and the self-validating logic of the methodologies that brought this pathway to light. We will dissect the genetic blueprint, follow the molecular journey from simple precursors to the final intricate structure, and detail the robust experimental strategies that serve as a gold standard for natural product pathway elucidation.

Section 1: The Genetic Architecture - The this compound Biosynthetic Gene Cluster (BGC)

The capacity of an organism to produce a complex secondary metabolite like this compound is encoded within a contiguous set of genes known as a Biosynthetic Gene Cluster (BGC). The discovery and characterization of the this compound (gsf) BGC in Penicillium aethiopicum was a pivotal moment, providing the genetic roadmap for targeted investigation.[1][7][8][9]

Identification and Composition of the gsf Cluster

Through genome scanning and comparative genomics, the gsf cluster was identified, revealing a suite of genes responsible for every step of the biosynthesis, from the core scaffold construction to the final chemical tailoring.[7][8][9] The conservation of this cluster's core genes across various fungal species underscores its evolutionary efficiency.[8][9]

| Gene | Enzyme Product | Putative Function | Verified Function |

| gsfA | GsfA | Non-Reducing Polyketide Synthase (NR-PKS) | Catalyzes the formation of the heptaketide benzophenone scaffold from acetyl-CoA and malonyl-CoA.[1][2][4][8] |

| gsfB | GsfB | O-Methyltransferase (OMT) | Methylates the 3-OH group of the benzophenone intermediate.[1][2][4] |

| gsfC | GsfC | O-Methyltransferase (OMT) | Methylates the 9-OH group of the benzophenone intermediate.[1][2][4] |

| gsfI | GsfI | FAD-dependent Halogenase | Catalyzes the regioselective chlorination of griseophenone C to form griseophenone B.[1][4][8][10] |

| gsfF | GsfF | Cytochrome P450 Monooxygenase | Catalyzes the critical phenol oxidative coupling reaction to form the spirocyclic grisan core.[1][2][4][5][6] |

| gsfD | GsfD | O-Methyltransferase (OMT) | Performs the final methylation at the 5-OH position of the grisan intermediate.[1][4] |

| gsfE | GsfE | Dehydrogenase / Enoyl Reductase | Catalyzes the stereospecific reduction of the C-ring enone to yield the final this compound structure.[1][2][4][8] |

| gsfR1 | GsfR1 | Transcription Factor | Acts as a key regulator of the cluster, with its effect (positive or negative) being dependent on environmental conditions.[1][11][12][13] |

| gsfR2 | GsfR2 | Transcription Factor | Putative regulator; deletion studies suggest it may not be directly involved in this compound biosynthesis.[1][6][11] |

| gsfK | GsfK | Ketoreductase | Not essential for this compound biosynthesis in P. aethiopicum.[1][12] |

Regulatory Oversight

The production of this compound is not constitutive but is tightly controlled. Within the cluster, the gene gsfR1 encodes a transcription factor that acts as a primary regulator.[11][13] Intriguingly, studies have shown GsfR1 can act as both a negative and positive regulator depending on the culture conditions, particularly carbon and nitrogen availability, highlighting a sophisticated network of metabolic control.[12][13] This level of regulation ensures that the significant energy expenditure required for biosynthesis is only undertaken when ecologically advantageous.[9]

Section 2: The Biosynthetic Assembly Line - An Enzymatic Step-by-Step Analysis

The elucidation of the this compound pathway is a story told through the isolation and characterization of metabolic intermediates. Each enzymatic step was deciphered through a combination of gene deletion, which caused specific intermediates to accumulate, and in vitro enzymatic assays, which provided definitive proof of function.[1][2]

Diagram: The this compound Biosynthetic Pathway

Caption: The enzymatic cascade leading to the synthesis of this compound.

Step 1: Scaffold Construction by GsfA (NR-PKS) The pathway initiates with the non-reducing polyketide synthase (NR-PKS) GsfA.[1][4] This mega-enzyme functions as a molecular assembly line, using one molecule of acetyl-CoA as a starter unit and six molecules of malonyl-CoA as extender units.[1][4][8] Through a series of controlled Claisen and aldol condensations, GsfA synthesizes a linear heptaketide chain and masterfully folds it into the characteristic tricyclic benzophenone core, the foundational scaffold of the molecule.[2][7]

Step 2: Dual Methylation by GsfB and GsfC Once the benzophenone scaffold is released from GsfA, it is immediately acted upon by two S-adenosyl methionine (SAM)-dependent O-methyltransferases, GsfB and GsfC.[1][2][4] Gene knockout studies were critical here; deletion of gsfB led to the accumulation of intermediates lacking a methyl group at the 3-OH position.[2] These enzymes work in concert to add two methyl groups, producing the intermediate griseophenone C.[1][4][8] This step is crucial as it prevents spontaneous, off-pathway cyclization of the reactive benzophenone.[2]

Step 3: Regioselective Chlorination by GsfI The next modification is the installation of a chlorine atom, a hallmark of this compound's structure. This is accomplished by the flavin-dependent halogenase GsfI, which chlorinates griseophenone C at a specific position to yield griseophenone B.[1][4][8] The importance of this step is demonstrated unequivocally in ΔgsfI mutant strains, which are unable to produce this compound and instead accumulate large quantities of the unchlorinated precursor, griseophenone C.[1][12]

Step 4: The Keystone Reaction - Spirocyclization by GsfF The formation of the unique spirocyclic grisan core is the most chemically complex and defining step in the pathway. This transformation is catalyzed by GsfF, a cytochrome P450 monooxygenase.[1][2][4][5] GsfF performs a remarkable feat of intramolecular phenol oxidative coupling on griseophenone B, linking the two aromatic rings through a shared spiro-carbon atom to form dehydrothis compound.[2][4][5] The elucidation of GsfF's role was a major breakthrough, distinguishing it from other enzymes like copper-dependent oxidases that perform similar reactions in other biosynthetic pathways.[2][5]

Step 5 & 6: Final Tailoring by GsfD and GsfE The grisan scaffold undergoes two final modifications to become the active drug. First, the O-methyltransferase GsfD adds the final methyl group at the 5-OH position.[1][4] Second, the dehydrogenase GsfE catalyzes a stereospecific reduction of an enone double bond in the newly formed spiro-ring.[1][2][4] This final reduction establishes the correct stereochemistry at the C-6' position, yielding the final, biologically active this compound molecule.[7]

Section 3: The Methodological Toolkit for Pathway Elucidation

The determination of the this compound pathway was not the result of a single experiment, but a systematic, multi-faceted approach. The logic is self-validating: a hypothesis generated from a gene knockout is confirmed by heterologous expression and ultimately proven by in vitro reconstitution.

Diagram: Experimental Workflow for Pathway Elucidation

Caption: A systematic workflow for elucidating a natural product biosynthetic pathway.

Functional Genetics: The Power of Gene Deletion

The foundational technique for assigning gene function in a BGC is targeted gene deletion. By systematically knocking out each putative biosynthetic gene, researchers can observe the metabolic consequences. The principle is straightforward: if a gene's product is responsible for converting Substrate A to Product B, deleting that gene will cause Substrate A to accumulate.

Experimental Protocol: Generalized Fungal Gene Deletion via Homologous Recombination

-

Construct Design: A deletion cassette is designed. This typically consists of a selectable marker gene (e.g., conferring antibiotic resistance) flanked by DNA sequences (~1-2 kb) that are homologous to the regions immediately upstream and downstream of the target gene (gsfX).

-

Protoplast Formation: The fungal cell wall is enzymatically digested using a mixture of enzymes (e.g., lysing enzymes, chitinase) to generate protoplasts.

-

Transformation: The deletion cassette is introduced into the protoplasts, typically using polyethylene glycol (PEG)-mediated transformation.

-

Selection & Regeneration: The protoplasts are plated on a selective, osmotically stabilized regeneration medium. Only transformants that have successfully integrated the resistance marker will grow.

-

Genomic Verification: Successful homologous recombination and replacement of the target gene are verified via PCR and/or Southern blotting using primers/probes specific to the gene and the cassette.

-

Metabolite Profiling: Verified knockout mutants are cultured, and their secondary metabolite profiles are analyzed using HPLC and LC-MS to identify accumulated intermediates or the absence of the final product.

Biochemical Validation: In Vitro Total Biosynthesis

While gene knockouts provide strong in vivo evidence, the gold standard for validating a biosynthetic pathway is its complete reconstitution in vitro using purified components.[2][5] This approach removes all cellular complexity, providing unambiguous proof of each enzyme's specific function and substrate specificity.

Experimental Protocol: In Vitro Reconstitution of the this compound Pathway

-

Protein Expression and Purification: Each gsf gene (gsfA, gsfB, gsfC, gsfI, gsfF, gsfD, gsfE) is cloned into an expression vector and overexpressed in a suitable host (e.g., E. coli or S. cerevisiae). The resulting enzymes are then purified to homogeneity, often using affinity tags (e.g., His-tags).

-

Reaction Assembly: A buffered reaction mixture is prepared containing all necessary components:

-

Enzymes: All seven purified Gsf enzymes.

-

Substrates: The initial precursors, acetyl-CoA and malonyl-CoA.

-

Cofactors: S-adenosyl methionine (SAM) for methylation, NADPH for reductive steps, and molecular oxygen for the P450 and halogenase. A flavin reductase system may be needed to supply FADH₂ to the halogenase GsfI.[2]

-

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 25-30°C) for several hours.

-

Extraction: The reaction is quenched (e.g., with ethyl acetate) to extract the organic metabolites.

-

Analysis: The extract is analyzed by HPLC and LC-MS. The production of a compound with the identical retention time and mass spectrum as an authentic this compound standard confirms the successful total biosynthesis.[2]

This powerful technique not only confirms the entire pathway but also opens the door for biosynthetic engineering, where enzymes can be mixed and matched or supplied with unnatural substrates to create novel analogs of the parent compound.[2]

Section 4: Conclusion and Future Horizons

The complete elucidation of the this compound biosynthetic pathway, from the identification of the gsf gene cluster to the in vitro total biosynthesis of the final product, stands as a triumph of modern natural product research.[2][5] It has provided a definitive, step-by-step understanding of how fungal enzymes generate immense chemical complexity from simple metabolic building blocks.

The knowledge gained from these studies is not merely academic. It provides a powerful platform for the bioengineering of the pathway. By manipulating the tailoring enzymes—for instance, by inactivating the halogenase GsfI to produce dechlorothis compound, or by expressing halogenases from other pathways that use bromine instead of chlorine—it is possible to generate novel derivatives with potentially improved pharmacological properties.[2][10] As we continue to face challenges from drug-resistant pathogens, the ability to rationally engineer the biosynthesis of proven therapeutic scaffolds like this compound will be an invaluable tool in the arsenal of drug development professionals.

References

-

This compound biosynthetic pathway. The nonreducing polyketide synthase... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Aris, M., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7069. Available at: [Link]

- Rønnest, M. H., et al. (2014). The Chemistry of this compound. In Studies in Natural Products Chemistry (Vol. 41, pp. 343-373). Elsevier.

-

The this compound biosynthetic pathway from Cacho et al. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Banani, H., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. Fungal Biology and Biotechnology, 8(1), 22. Available at: [Link]

-

This compound biosynthetic gene cluster in P. aethiopicum and other... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Banani, H., et al. (2021). Conservation of this compound genes in the gsf gene cluster among fungal genomes. bioRxiv. Available at: [Link]

-

Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound. ACS Chemical Biology, 8(10), 2322-2330. Available at: [Link]

-

Valente, S., et al. (2020). Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. International Journal of Food Microbiology, 327, 108687. Available at: [Link]

-

Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound. ACS Chemical Biology, 8(10), 2322-2330. Available at: [Link]

-

Cacho, R. A., et al. (2013). Complexity Generation in Fungal Polyketide Biosynthesis: A Spirocycle-Forming P450 in the Concise Pathway to the Antifungal Drug this compound. ACS Chemical Biology, 8(10), 2322-2330. Available at: [Link]

-

Aris, M., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7069. Available at: [Link]

-

Cacho, R. A., et al. (2013). Complexity Generation in Fungal Polyketide Biosynthesis: A Spirocycle-Forming P450 in the Concise Pathway to the Antifungal Drug this compound. Request PDF. Available at: [Link]

-

Xu, W., et al. (2023). This compound enantiomers and bromine-containing this compound derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1. Journal of Natural Products, 86(11), 2533-2541. Available at: [Link]

-

Cacho, R. A., et al. (2013). Complexity generation in fungal polyketide biosynthesis: A spirocycle-forming P450 in the concise pathway to the antifungal drug this compound. Open Research. Available at: [Link]

-

Valente, S., et al. (2020). Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence. Request PDF. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2018). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]

-

Faure, O., & Feuilhade de Chauvin, M. (1995). [this compound]. Annales de dermatologie et de venereologie, 122(1-2), 115-121. Available at: [Link]

-

Oakley, A. (2003). This compound. DermNet. Retrieved January 2, 2026, from [Link]

-

Tucker, D., & Basehore, B. (2023). This compound. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Elewski, B. E. (2001). Oral this compound Remains the Treatment of Choice for Tinea Capitis in Children. Request PDF. Available at: [Link]

Sources

- 1. This compound: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Complexity generation in fungal polyketide biosynthesis: a spirocycle-forming P450 in the concise pathway to the antifungal drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Conservation of this compound genes in the gsf gene cluster among fungal genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound enantiomers and bromine-containing this compound derivatives with antifungal activity produced by the mangrove endophytic fungus Nigrospora sp. QQYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Elaborated regulation of this compound biosynthesis in Penicillium griseofulvum and its role on conidiation and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Mechanism of Action of Griseofulvin on Fungal Microtubules

Abstract

Griseofulvin, a cornerstone in the treatment of dermatophytic infections, exerts its antifungal effect through a precise and targeted mechanism: the disruption of fungal microtubule dynamics. This guide provides a comprehensive exploration of the molecular interactions between this compound and its primary target, tubulin, the protein subunit of microtubules. We will delve into the structural basis of its selective toxicity towards fungi, the downstream consequences on fungal mitosis and cell division, and the experimental methodologies employed to elucidate this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mode of action to inform further research and the development of novel antifungal agents.

Introduction: this compound - A Targeted Antifungal Agent

This compound is a naturally occurring antifungal antibiotic produced by the mold Penicillium griseofulvum.[1] For decades, it has been a mainstay in the oral treatment of dermatophytoses, fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species.[2] Its clinical efficacy is rooted in its ability to accumulate in keratin precursor cells, rendering newly formed keratin resistant to fungal invasion.[3][4] The core of this compound's antifungal activity lies in its specific interference with the fungal cytoskeleton, a mechanism that sets it apart from other classes of antifungal drugs.[5][6]

The Molecular Target: Fungal Tubulin and Microtubules

The primary molecular target of this compound is tubulin , a globular protein that polymerizes to form microtubules.[3] Microtubules are essential cytoskeletal polymers involved in a multitude of critical cellular processes, including:

-

Mitosis: Forming the mitotic spindle necessary for chromosome segregation.

-

Cell Shape and Motility: Providing structural support and enabling intracellular transport.

-

Vesicular Transport: Acting as tracks for motor proteins to move organelles and vesicles.

Fungal tubulin exists as a heterodimer of α- and β-tubulin subunits. These heterodimers assemble head-to-tail to form protofilaments, which in turn associate laterally to create the hollow cylindrical structure of a microtubule. The dynamic nature of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their function, particularly during the dynamic reorganization of the mitotic spindle.

Selective Toxicity: A Preference for Fungal Tubulin

A key feature of this compound is its selective toxicity, exhibiting a much higher affinity for fungal tubulin compared to its mammalian counterpart.[3][7] This preferential binding is the reason why this compound can effectively inhibit fungal growth at concentrations that have minimal impact on human cells.[7] While the precise structural basis for this selectivity is still an area of active investigation, it is understood to be a critical factor in its therapeutic index.

The Mechanism of Action: Disruption of Microtubule Function

This compound exerts its antifungal effect not by causing mass depolymerization of microtubules, but by subtly interfering with their dynamics. The binding of this compound to tubulin disrupts the intricate process of microtubule assembly and disassembly, leading to a cascade of events that ultimately arrest fungal cell division.[2][3]

Binding Site and Molecular Interactions

Molecular modeling and experimental studies have sought to identify the specific binding site of this compound on the tubulin protein. While the exact location has been a subject of some debate, evidence suggests that this compound binds to tubulin, potentially at the interface between the α- and β-tubulin subunits within the dimer.[8] Some studies have also pointed to interactions with γ-tubulin, a protein involved in microtubule nucleation.[9][10] Computational analyses suggest that the binding pockets are primarily formed by specific helices and strands of the tubulin protein, with hydrophobic interactions playing a key role in the binding process.[7][9] In some human cancer cell lines, the this compound binding site has been found to overlap with the taxol binding site on β-tubulin.[11]

Inhibition of Mitosis

The most profound consequence of this compound's interaction with tubulin is the disruption of mitosis.[8][12] By binding to tubulin, this compound inhibits the proper formation and function of the mitotic spindle, the microtubule-based apparatus responsible for segregating chromosomes during cell division.[2][3] This leads to a metaphase arrest, where the fungal cells are unable to proceed through mitosis, effectively halting their proliferation.[12] The resulting mitotic abnormalities can include misaligned chromosomes and the formation of multipolar spindles.[8]

Downstream Cellular Effects

The mitotic arrest triggered by this compound can lead to a variety of downstream cellular effects, including:

-

Nuclear and mitotic abnormalities. [12]

-

Distortions in hyphal morphology. [12]

-

Interference with nucleic acid and protein synthesis. [3]

These combined effects contribute to the overall fungistatic action of the drug, meaning it inhibits fungal growth rather than directly killing the fungal cells.[4]

Experimental Methodologies for Studying this compound's Mechanism

The elucidation of this compound's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques.

In Vitro Microtubule Polymerization Assays

These assays are fundamental to understanding how a compound affects the assembly dynamics of purified tubulin.

Protocol: Turbidity-Based Microtubule Polymerization Assay

-

Preparation of Tubulin: Purify tubulin from a relevant source (e.g., fungal or bovine brain).

-

Reaction Mixture: Prepare a reaction buffer containing GTP, magnesium ions, and a buffer to maintain pH.

-

Initiation of Polymerization: Add purified tubulin to the reaction mixture and incubate at 37°C to initiate polymerization.

-

Treatment: In parallel experiments, add varying concentrations of this compound to the reaction mixture.

-

Measurement: Monitor the change in turbidity (optical density) over time using a spectrophotometer. An increase in turbidity corresponds to microtubule polymerization.

-

Analysis: Compare the polymerization curves of the this compound-treated samples to the control to determine the effect on the rate and extent of polymerization.

Note: While high concentrations of this compound (>100 µM) may be required to inhibit the overall polymerization of purified tubulin in vitro, lower concentrations (1-20 µM) have been shown to strongly suppress the dynamic instability of microtubules.[13][14]

Immunofluorescence Microscopy

This technique allows for the direct visualization of microtubules within fungal cells, providing insights into the drug's effect on the cytoskeleton's organization.

Protocol: Immunofluorescence Staining of Fungal Microtubules

-

Cell Culture and Treatment: Grow fungal cells (e.g., dermatophytes) in a suitable culture medium. Treat the cells with this compound at various concentrations for a defined period.

-

Fixation: Fix the fungal cells using an appropriate fixative (e.g., formaldehyde) to preserve their cellular structures.

-

Permeabilization: Permeabilize the cell walls and membranes to allow for antibody penetration.

-

Antibody Staining:

-

Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., anti-α-tubulin antibody).

-

Wash the cells to remove unbound primary antibody.

-

Incubate the cells with a secondary antibody conjugated to a fluorescent dye that binds to the primary antibody.

-

-

DNA Staining: Stain the fungal nuclei with a fluorescent DNA-binding dye (e.g., DAPI) to visualize the chromosomes.

-

Microscopy: Mount the stained cells on a microscope slide and visualize them using a fluorescence microscope.

-

Analysis: Observe and compare the organization of the microtubule network and the state of the mitotic spindle in this compound-treated cells versus untreated control cells.

Binding Assays

These assays are used to quantify the interaction between this compound and tubulin.

Protocol: Fluorescence Quenching Assay

-

Preparation: Prepare solutions of purified tubulin and this compound at various concentrations.

-

Incubation: Incubate a fixed concentration of tubulin with increasing concentrations of this compound.

-

Fluorescence Measurement: Measure the intrinsic tryptophan fluorescence of tubulin. The binding of this compound can quench this fluorescence.

-

Data Analysis: Use the fluorescence quenching data to calculate the binding affinity (dissociation constant, Kd) of this compound for tubulin.[15]

Mechanisms of Resistance

While this compound remains an effective antifungal, instances of resistance have been reported. Understanding the mechanisms of resistance is crucial for its continued clinical use and for the development of new antifungals.

-

Reduced Drug Uptake: Intrinsic resistance to this compound can be due to the absence of an energy-dependent transport system required for the drug to enter the fungal cell.[16][17]

-

Target Site Modification: Although less common for this compound, mutations in the tubulin genes could potentially alter the drug's binding site, reducing its efficacy.

-

Efflux Pumps: Some fungi may develop resistance by overexpressing efflux pumps that actively transport this compound out of the cell.[18]

Visualization of the Mechanism

This compound's Disruption of Fungal Mitosis

Caption: this compound's mechanism of action leading to fungal growth arrest.

Experimental Workflow for Immunofluorescence

Caption: Workflow for visualizing this compound's effect on fungal microtubules.

Conclusion

This compound's mechanism of action is a classic example of targeted therapy. By specifically binding to fungal tubulin and disrupting microtubule dynamics, it effectively halts fungal mitosis and proliferation with a favorable safety profile. A thorough understanding of this mechanism at the molecular level is paramount for addressing potential resistance and for guiding the rational design of new antifungal agents that can target the fungal cytoskeleton. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the intricate interactions between small molecules and the microtubule network.

References

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PLOS ONE, 13(1), e0190209. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of this compound?. Patsnap Synapse. [Link]

-

Encyclopaedia Britannica. (n.d.). This compound. In Britannica. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding this compound: A Deep Dive into Its Antifungal Mechanisms. [Link]

-

Gautam, R., et al. (2022). This compound: An Updated Overview of Old and Current Knowledge. Molecules, 27(20), 7010. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of this compound (antifungal medication)?. Dr.Oracle. [Link]

-

This compound As an Antifungal Drug ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Slideshare. (n.d.). This compound. [Link]

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PubMed Central, 13(1), e0190209. [Link]

-

Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences, 102(28), 9878–9883. [Link]

-

Al-Dhfyan, A., et al. (2023). In Silico Exploration of Microtubule Agent this compound and Its Derivatives Interactions with Different Human β-Tubulin Isotypes. International Journal of Molecular Sciences, 24(5), 4965. [Link]

-

Chaudhuri, A. R., & Ludueña, R. F. (1996). This compound: a novel interaction with bovine brain tubulin. Biochemical pharmacology, 51(7), 903–909. [Link]

-

Das, S., & Paul, S. (2018). Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein. PubMed, 13(1), e0190209. [Link]

-

Vanden Bossche, H., et al. (1995). Mechanisms of antifungal resistance. International journal of antimicrobial agents, 6(3), 189–198. [Link]

-

Vanden Bossche, H. (1995). Mechanisms of antifungal resistance. International Journal of Antimicrobial Agents, 6(3), 189-198. [Link]

-

Martinez-Rossi, N. M., et al. (2017). Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus. Frontiers in Microbiology, 8, 1108. [Link]

-

kame Microbiologist. (2019, January 8). Resistance against this compound, side effects of this compound (Antifungal drugs lecture 5 (b) [Video]. YouTube. [Link]

-

Iwadate, M., et al. (1987). Viscometric and electron microscopic analysis of effects of this compound and its derivatives on in vitro polymerization of microtubule proteins and depolymerization of microtubules. Chemical & pharmaceutical bulletin, 35(10), 4239–4245. [Link]

-

Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by this compound: Implications for its possible use in the treatment of cancer. PNAS, 102(28), 9878-9883. [Link]

-

Li, S., et al. (2022). This compound Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. International Journal of Molecular Sciences, 23(19), 11804. [Link]

-

Panda, D., et al. (2005). Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer. Proceedings of the National Academy of Sciences of the United States of America, 102(28), 9878–9883. [Link]

-

Gaskin, F. (2011). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. In Methods in Molecular Biology. [Link]

-

Roobol, A., et al. (1982). This compound: association with tubulin and inhibition of in vitro microtubule assembly. Biochemical and biophysical research communications, 105(3), 882–888. [Link]

-

ResearchGate. (2022). Synthesis and Characterization of this compound Derivatives as Microtubule-Stabilizing Agents. [Link]

-

ResearchGate. (2022). Effect of this compound on microtubule dynamics of root tip cells in Arabidopsis. [Link]

Sources

- 1. This compound | PPTX [slideshare.net]

- 2. nbinno.com [nbinno.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. This compound | Antifungal, Dermatophyte & Treatment | Britannica [britannica.com]

- 6. Frontiers | Dermatophyte Resistance to Antifungal Drugs: Mechanisms and Prospectus [frontiersin.org]

- 7. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: An Updated Overview of Old and Current Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein | PLOS One [journals.plos.org]

- 10. Exploring the binding sites and binding mechanism for hydrotrope encapsulated this compound drug on γ-tubulin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Silico Exploration of Microtubule Agent this compound and Its Derivatives Interactions with Different Human β-Tubulin Isotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. pnas.org [pnas.org]

- 14. Kinetic suppression of microtubule dynamic instability by this compound: implications for its possible use in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: a novel interaction with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanisms of antifungal resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reviberoammicol.com [reviberoammicol.com]

- 18. youtube.com [youtube.com]

Griseofulvin's Disruption of Mitotic Spindle Formation: A Technical Guide

Abstract

Griseofulvin, a long-established antifungal agent, has garnered renewed interest for its potent antimitotic activity, positioning it as a valuable tool in cell biology research and a potential candidate for anticancer therapy. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound disrupts the formation and function of the mitotic spindle. We will dissect its interaction with tubulin, the fundamental building block of microtubules, and elucidate how this binding event triggers a cascade of cellular consequences, culminating in mitotic arrest and, in some cases, apoptosis. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action and its experimental investigation.

Introduction: this compound - Beyond an Antifungal

For decades, this compound has been a mainstay in the treatment of dermatophytic infections, its efficacy rooted in its ability to inhibit fungal cell division.[1] This action stems from its interference with the mitotic spindle, a critical cellular machine responsible for the accurate segregation of chromosomes during mitosis.[1][2] While its selective toxicity towards fungi is well-documented, attributed to a higher binding affinity for fungal tubulin, this compound also exerts effects on mammalian cells, albeit at higher concentrations.[1] This property has opened avenues for its investigation as an anticancer agent, with studies demonstrating its ability to induce mitotic arrest and apoptosis in various cancer cell lines.[3][4][5]

This guide will delve into the core of this compound's antimitotic activity, providing a detailed narrative of its molecular interactions and the downstream cellular perturbations. We will also furnish detailed protocols for key experimental assays that are instrumental in elucidating these mechanisms.

The Molecular Mechanism: A Step-by-Step Disruption of Mitosis

This compound's primary mechanism of action is the disruption of microtubule dynamics, which are essential for the proper formation and function of the mitotic spindle.[2] This disruption is a multi-step process that begins with the binding of this compound to tubulin.

Binding to Tubulin: The Initial Insult

The fundamental target of this compound is tubulin, the globular protein that polymerizes to form microtubules.[1][6] this compound has been shown to bind to both α- and β-tubulin subunits.[6] While the precise binding site has been a subject of investigation, studies suggest that it is distinct from other well-known microtubule-targeting agents like colchicine.[6] Molecular docking studies have proposed potential binding sites, including one that overlaps with the paclitaxel binding site on β-tubulin and another at the interface of the αβ-tubulin dimer.[4][7][8] Furthermore, research indicates that γ-tubulin, a key protein in microtubule nucleation and centrosomal function, is also a target for this compound.[9][10] The binding is largely reversible and leads to a conformational change in the tubulin dimer.[6]

The interaction between this compound and tubulin is predominantly driven by hydrophobic interactions and van der Waals forces.[9] This binding is the critical initiating event that sets the stage for the subsequent disruption of microtubule dynamics.

Suppression of Microtubule Dynamics: A Kinetic Slowdown

Contrary to some microtubule poisons that cause wholesale depolymerization, this compound's effect is more nuanced. At concentrations relevant to its antimitotic activity, it primarily acts by suppressing the dynamic instability of microtubules.[3][11][12] Dynamic instability is the intrinsic property of microtubules to switch between phases of growth (polymerization) and shrinkage (depolymerization), a process vital for the mitotic spindle's search and capture of chromosomes.

This compound dampens this dynamism by:

-

Reducing the rate and extent of both the growing and shortening phases of microtubules. [7]

-

Decreasing the frequency of catastrophes (the switch from growth to shrinkage). [12]

This kinetic suppression essentially "freezes" the microtubules, rendering them less dynamic and unable to perform their functions effectively during mitosis.[3][11] It is important to note that very high concentrations of this compound (>100 μM) can inhibit microtubule polymerization in vitro.[3][11]

Disruption of the Mitotic Spindle: The Structural Consequence

The suppression of microtubule dynamics has profound consequences for the formation and function of the mitotic spindle. The compromised ability of microtubules to grow and shrink prevents the proper assembly of a bipolar spindle. This leads to a variety of mitotic abnormalities, including:

-

Misaligned chromosomes: The kinetochore microtubules are unable to properly attach to and align the chromosomes at the metaphase plate.[4][7]

-

Multipolar spindles: this compound can interfere with centrosome clustering, leading to the formation of multiple spindle poles.[4][7]

-

Mitotic arrest: The spindle assembly checkpoint, a cellular surveillance mechanism, detects these defects and halts the cell cycle in mitosis, typically at the metaphase/anaphase transition, to prevent aneuploidy.[3][11][13][14]

This mitotic arrest is a hallmark of this compound's activity and is the primary reason for its antiproliferative effects.[11]

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Mitotic Spindles

This technique allows for the direct visualization of the mitotic spindle and chromosomes in cells treated with this compound. [15][16] Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific to α-tubulin is used to label the microtubules of the spindle. A fluorescently tagged secondary antibody then binds to the primary antibody, allowing for visualization via fluorescence microscopy. DNA is counterstained with a fluorescent dye like DAPI to visualize the chromosomes.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., HeLa, MCF-7) on coverslips.

-

Treat the cells with various concentrations of this compound for a predetermined time (e.g., 18-24 hours). Include a vehicle-treated control.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., PBS with 1% BSA and 0.1% Tween-20) for 30-60 minutes.

-

Incubate the cells with a primary antibody against α-tubulin (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. [17] * Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) and a DNA counterstain (e.g., DAPI) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence or confocal microscope, capturing images of the mitotic spindles and chromosomes.

-

Cell Cycle Analysis by Flow Cytometry